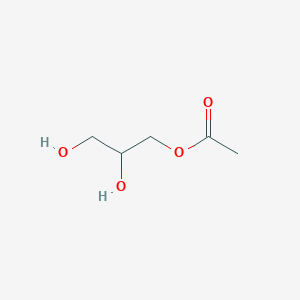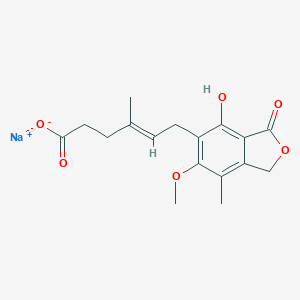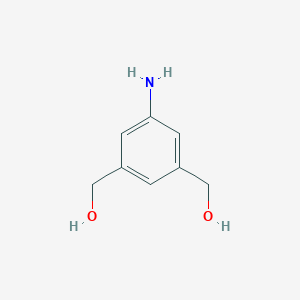
5-Amino-1,3-dihydroxymethylbenzene
Übersicht
Beschreibung
“5-Amino-1,3-dihydroxymethylbenzene” is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as (5-Amino-1,3-phenylene)dimethanol and 3,5-Di(hydroxymethyl)aniline . The molecular weight of this compound is 153.18 g/mol .
Molecular Structure Analysis
The molecular structure of “5-Amino-1,3-dihydroxymethylbenzene” consists of a benzene ring with an amino group (NH2) and two hydroxymethyl groups (CH2OH) attached to it . The InChI string for this compound is InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1,3-dihydroxymethylbenzene” include a molecular weight of 153.18 g/mol, a topological polar surface area of 66.5 Ų, and a complexity of 107 . It has a boiling point of 388.5±32.0℃ at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Application in Metal-Organic Frameworks (MOFs)
Specific Scientific Field
This application falls under the field of Materials Science and Chemical Engineering .
Summary of the Application
Amine-functionalized metal–organic frameworks (MOFs) have been synthesized and studied for their potential applications. The benefits of amino functionality in these frameworks have been highlighted .
Methods of Application or Experimental Procedures
The most widely used method for preparing amine-functionalized MOFs is in situ synthesis. However, post-modification and physical impregnation methods have also been developed to prepare these MOFs with extremely high CO2 sorption capacity at low pressures .
Results or Outcomes
Amine-functionalized MOFs have attracted much attention mainly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs demonstrate excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .
Application in Anti-Inflammatory Activities
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described in the literature. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .
Eigenschaften
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dihydroxymethylbenzene | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

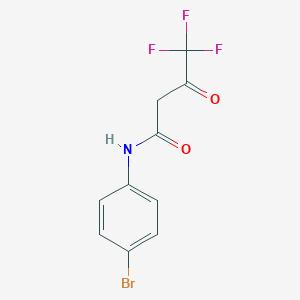
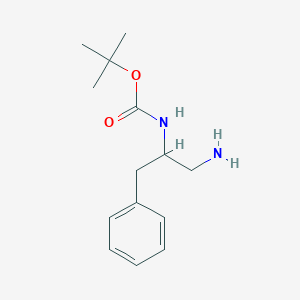
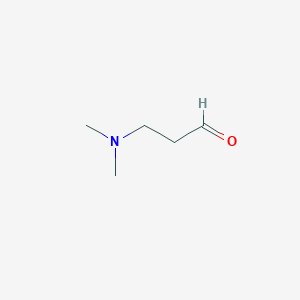
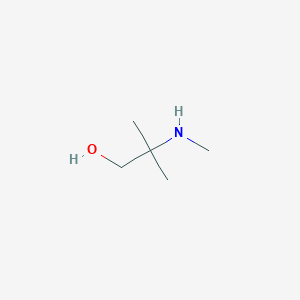

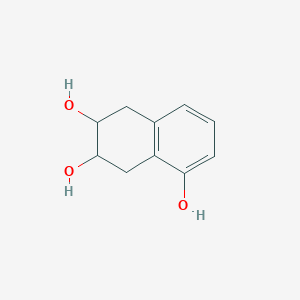


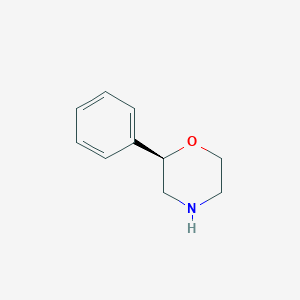
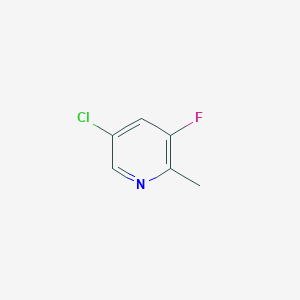
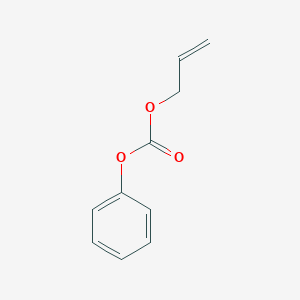
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
